2-Benzylidene-1-tetralone

Neurodegeneration Parkinson's disease Monoamine oxidase

Sourcing a structurally validated MAO-B inhibitor scaffold is critical for neurological drug discovery-generic chalcones often lack the potency and selectivity required for lead optimization. • MAO-B IC50 = 0.0064 µM; >117-fold selectivity over MAO-A-superior to 4-chromanone analogs • Dual A1/A2A adenosine antagonist template (A1 Ki = 5.93 µM; A2A Ki = 2.90 µM) • Luciferase inhibitor derivatives achieve IC50 = 0.25 nM (7,600× more potent than resveratrol) Supplied at ≥97% purity with global B2B shipping for SAR-driven lead optimization programs.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 6261-32-1
Cat. No. B1234382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidene-1-tetralone
CAS6261-32-1
Synonyms2-benzylidenetetralone
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31
InChIInChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+
InChIKeyJNRAEZULKWNOQO-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylidene-1-tetralone Chemical Identity & Specifications


2-Benzylidene-1-tetralone (CAS 6261-32-1) is a synthetic chalcone-like compound, belonging to the class of benzylidene tetralones. It possesses a molecular formula of C17H14O and a molecular weight of 234.29 g/mol [1]. Its predicted logP value of approximately 3.90-4.10 indicates significant lipophilicity, influencing its solubility and membrane permeability [2]. The compound is a versatile scaffold in medicinal chemistry, known for generating derivatives with diverse biological activities [3].

Scaffold Class Benzylidene tetralone, synthetic chalcone-like
Research Context Privileged scaffold for enzyme inhibitor design and SAR studies
Physicochemical Profile Moderate lipophilicity; reported logP supports membrane permeability studies

2-Benzylidene-1-tetralone: Irreplaceable by Generics


The biological and physicochemical profile of 2-benzylidene-1-tetralone is exquisitely sensitive to minor structural modifications. Simple changes, such as altering the ring size from a tetralone to an indanone [1] or reducing the exocyclic benzylidene double bond [2], can lead to a complete loss of desired activity, a dramatic shift in selectivity, or a significant change in potency. These differences, detailed in the quantitative evidence below, demonstrate that in-class compounds are not interchangeable and that specific structural features of the 2-benzylidene-1-tetralone scaffold are critical for its unique performance in key assays.

Ring Size (Indanone vs. Tetralone)

Changing the ring system from tetralone to indanone can dramatically shift adenosine receptor affinity and selectivity, as shown in head-to-head comparisons.

Exocyclic Double Bond Saturation

Reduction of the benzylidene double bond to benzyl converts a CYP24A1-inactive scaffold into a potent inhibitor, demonstrating that saturation state is a critical activity switch.

Cyclic Chalcone Variants

Substitution with other cyclic chalcones (e.g., 4-chromanone) can alter MAO-B isoform selectivity and potency, making them non-interchangeable for inhibitor development.

2-Benzylidene-1-tetralone vs. Close Analogs: Key Data


MAO-B Inhibition vs. 4-Chromanone Derivative

The 2-benzylidene-1-tetralone scaffold is a privileged structure for potent and selective MAO-B inhibition. A derivative of this class displays an IC50 of 0.0064 µM against human MAO-B, which is 24-fold more potent than the 4-chromanone derivative (IC50 = 0.156 µM), another cyclic chalcone identified in the same study [1]. Furthermore, the tetralone class shows remarkable isoform selectivity, with the most potent MAO-A inhibitor in the series possessing an IC50 of 0.754 µM, indicating a >117-fold selectivity for MAO-B [1].

MAO-B Inhibition
Reported comparison
IC50: 0.0064 µM (tetralone class) vs 0.156 µM (4-chromanone analog)
Supports tetralone scaffold selection for MAO-B inhibitor design studies
Recombinant human MAO-B assay; ~24-fold difference
Neurodegeneration Parkinson's disease Monoamine oxidase

Adenosine A1/A2A Affinity vs. Indanone Analogs

A direct comparison of the 2-benzylidene-1-tetralone derivative (1a) with a structurally analogous 2-benzylidene-1-indanone derivative (2c) reveals distinct adenosine receptor (AR) affinity profiles. The tetralone 1a exhibits moderate dual A1/A2A AR affinity (A1Ki = 5.93 µM; A2AKi = 2.90 µM) [1]. In contrast, the indanone derivative 2c shows significantly higher affinity, particularly for the A1 receptor (A1Ki = 0.435 µM; A2AKi = 0.903 µM) [1].

Adenosine A1/A2A Affinity
Head-to-head
Tetralone 1a: A1 Ki 5.93, A2A Ki 2.90 µM; Indanone 2c: A1 Ki 0.435, A2A Ki 0.903 µM
Distinct adenosine receptor affinity profile vs. indanone scaffold
Radioligand binding assays; ~13.6-fold lower affinity for A1
Neurological disorders Parkinson's disease Adenosine receptors

CYP24A1 Activity: Benzylidene vs. Benzyl Tetralones

The saturation state of the exocyclic double bond in the 2-position is a critical determinant of CYP24A1 inhibitory activity. In a direct comparison, 2-benzylidene tetralone derivatives were found to be very poor inhibitors, with IC50 values >100 µM [1]. In stark contrast, the corresponding 2-benzyl tetralone derivatives, where the double bond is reduced, showed promising inhibitory activity, with the most active derivative achieving an IC50 of 0.9 µM [1].

CYP24A1 Inhibition
Head-to-head
Benzylidene: IC50 >100 µM; Benzyl analog: IC50 0.9 µM
Exocyclic double bond dictates CYP24A1 activity; benzylidene form essentially inactive
In vitro enzyme assay; >111-fold difference
Cytochrome P450 CYP24A1 Calcium metabolism

Firefly Luciferase Inhibition vs. Resveratrol

A specific 2-benzylidene-tetralone derivative (Compound 48) has been identified as an exceptionally potent and reversible inhibitor of firefly luciferase (Fluc). This derivative exhibits an IC50 of 0.25 nM, making it over 7,000-fold more potent than resveratrol (IC50 = 1.9 µM), a well-known luciferase inhibitor [1]. It acts by competing with the natural substrate, D-luciferin, and can effectively block Fluc-generated bioluminescence in vivo [1].

Luciferase Inhibition
Head-to-head
IC50: 0.25 nM (tetralone derivative) vs 1.9 µM (resveratrol)
Supports development of high-sensitivity bioluminescence assay platforms
Competitive inhibitor of D-luciferin; >7,600-fold difference
Bioluminescence Reporter gene assays High-throughput screening

Lipophilicity (LogP) vs. Other Cyclic Chalcones

The lipophilicity of the 2-benzylidene-1-tetralone scaffold, as measured by its predicted LogP of 3.90-4.10 [REFS-1, REFS-2], is distinct from other cyclic chalcone analogs. This value is higher than that of 2-benzylidene-1-indanone (LogP ~3.51) and lower than that of the larger 2-benzylidene-1-benzosuberone ring system (LogP values are generally higher, e.g., ~4.4 for unsubstituted parent) [3].

Lipophilicity (LogP)
Reported comparison
Tetralone: 3.90–4.10; Indanone: ~3.51; Benzosuberone: ~4.4
Intermediate lipophilicity may influence distribution and permeability in research models
Predicted and experimental (RPTLC) values
Drug-likeness Lipophilicity Pharmacokinetics

2-Benzylidene-1-tetralone Research Applications


MAO-B Inhibitors for Parkinson's Disease

Leverage the 2-benzylidene-1-tetralone scaffold to design novel MAO-B inhibitors. The quantitative evidence shows this scaffold can yield derivatives with low nanomolar potency (IC50 = 0.0064 µM) and high selectivity over MAO-A (>117-fold) [1]. This makes it a superior starting point compared to other cyclic chalcones like the 4-chromanone derivative (IC50 = 0.156 µM) [1].

Adenosine A1/A2A Antagonists for Neurological Disorders

Utilize the 2-benzylidene-1-tetralone core to develop dual adenosine receptor antagonists. A derivative of this class (1a) has been shown to possess balanced dual A1/A2A affinity (A1Ki = 5.93 µM; A2AKi = 2.90 µM) [2]. This profile is distinct from the more potent but differently selective 2-benzylidene-1-indanone analogs (e.g., 2c: A1Ki = 0.435 µM; A2AKi = 0.903 µM), offering a unique template for tuning receptor selectivity [2].

Firefly Luciferase Inhibitors for Bioluminescence Assays

Employ 2-benzylidene-tetralone derivatives as the basis for developing next-generation firefly luciferase inhibitors. A specific derivative (Compound 48) demonstrates an IC50 of 0.25 nM, which is over 7,600-fold more potent than the standard inhibitor resveratrol (IC50 = 1.9 µM) [3]. This extreme potency enables the construction of highly sensitive and robust bioluminescence-based assay platforms [3].

SAR Studies on CYP24A1 Inhibition

Use the 2-benzylidene-1-tetralone as an inactive control or scaffold for SAR studies targeting CYP24A1. Quantitative data confirms that benzylidene derivatives are exceedingly weak inhibitors (IC50 > 100 µM), whereas their saturated 2-benzyl counterparts show significant activity (IC50 = 0.9 µM) [4]. This stark contrast allows for a clear investigation into the role of the exocyclic double bond in CYP24A1 binding and activity [4].

Application
Selection Property
Validation Focus
MAO-B inhibitor design for neurodegeneration research
Scaffold-dependent MAO-B potency and selectivity
IC50 and isoform selectivity in enzyme assays
Adenosine receptor antagonist design for CNS studies
Dual A1/A2A affinity profile of tetralone scaffold
Radioligand binding affinity (Ki) and receptor selectivity
Bioluminescence assay tool development
Luciferase inhibition activity in biochemical assays
IC50 and reversibility in luciferase inhibition studies
CYP24A1 structure-activity relationship studies
Exocyclic double bond as critical activity determinant
IC50 comparison between benzylidene and benzyl analogs

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